A Technical Guide to the Physical and Chemical Properties of Chromane-2-carboxylic Acid
A Technical Guide to the Physical and Chemical Properties of Chromane-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromane-2-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1] Its unique structural framework, featuring a chromane ring system fused with a carboxylic acid functional group, makes it a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of Chromane-2-carboxylic acid, detailed experimental protocols for its synthesis, and an exploration of its applications in drug discovery.
Physicochemical Properties
The physical and chemical characteristics of Chromane-2-carboxylic acid are fundamental to its handling, characterization, and application in synthetic chemistry.
Physical Properties
Chromane-2-carboxylic acid is a white solid at room temperature.[2][3] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃ | [4] |
| Molecular Weight | 178.18 g/mol | [4] |
| Melting Point | 99 °C | [2][4] |
| Boiling Point | 356.1 ± 31.0 °C (Predicted) | [2][4] |
| Density | 1.276 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | White Solid | [2][3] |
Chemical Properties
The chemical behavior of Chromane-2-carboxylic acid is dictated by its carboxylic acid group and the chromane core.
| Property | Value | Reference |
| pKa | 3.09 ± 0.20 (Predicted) | [2][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2][4] |
| Storage | Sealed in dry, Room Temperature | [2][4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of Chromane-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
¹H NMR (DMSO-d6, 300 MHz) δ (ppm): [4][5]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 12.96 | br s | 1H | -COOH |
| 7.03 | m | 2H | Aromatic CH |
| 6.78 | m | 2H | Aromatic CH |
| 4.74 | dd, J = 6.4, 3.9 Hz | 1H | CH-COOH |
| 2.73 | m | 1H | -CH₂- |
| 2.63 | m | 1H | -CH₂- |
| 2.03 | m | 2H | -CH₂- |
Infrared (IR) Spectroscopy
-
O-H stretch: A very broad absorption in the range of 2500-3300 cm⁻¹.
-
C=O stretch: An absorption between 1710 and 1760 cm⁻¹. For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.
Mass Spectrometry
Mass spectrometry data for Chromane-2-carboxylic acid derivatives have been reported, indicating that fragmentation patterns can be complex and may involve rearrangements.[7][8][9] The exact mass of Chromane-2-carboxylic acid is 178.062994 g/mol .
Experimental Protocols
The synthesis of Chromane-2-carboxylic acid can be achieved through various methods. A general procedure involves the hydrogenation of a 4-benzopyrone-2-carboxylic acid precursor.
Synthesis of (±)-Chromane-2-carboxylic acid
This protocol details the synthesis from a 4-benzopyrone-2-carboxylic acid derivative.[4][5]
Materials:
-
4-Benzopyrone-2-carboxylic acid derivative
-
Palladium on activated charcoal (Pd 10%)
-
Acetic acid
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Concentrated hydrochloric acid
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
Procedure:
-
A mixture of the starting 4-benzopyrone-2-carboxylic acid (20.0 g, 105 mmol) and 10% palladium on activated charcoal (2.0 g) in acetic acid (200 mL) is placed in a Parr hydrogenation apparatus.
-
The mixture is subjected to a hydrogen pressure of 60 psig and reacted for 22.5 hours.
-
After the reaction, the mixture is removed from the hydrogen atmosphere and filtered through a pad of diatomaceous earth.
-
The diatomaceous earth pad is washed with ethyl acetate (800 mL), and the filtrates are combined and concentrated to yield a brown oil.
-
The oil is dissolved in ethyl acetate (500 mL) and extracted with saturated aqueous NaHCO₃ (4 x 125 mL).
-
The aqueous phase is acidified to a pH of 2 with concentrated hydrochloric acid and then extracted with ethyl acetate (4 x 100 mL).
-
The organic phases are combined, washed with a saturated aqueous sodium chloride solution (100 mL), and dried over anhydrous magnesium sulfate.
-
The solvent is concentrated to yield a colorless solid product.
Expected Yield: 18.0 g (96%)
Applications in Drug Development
Chromane-2-carboxylic acid and its derivatives are valuable intermediates in the synthesis of various therapeutic agents. They are notably used in the preparation of:
-
4-quinazolinones as Rho kinase inhibitors , which have potential applications in treating glaucoma, hypertension, and spinal cord injuries.[4][5]
-
Chromanyl-benzamidazoles , which exhibit anti-bacterial properties.[4][5]
The chromane scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer and antioxidant effects.[10][11]
Logical Workflow: Synthesis of Chromane-2-carboxylic acid
The following diagram illustrates the key steps in the synthesis of Chromane-2-carboxylic acid from a 4-benzopyrone precursor.
Caption: Workflow for the synthesis of Chromane-2-carboxylic acid.
References
- 1. lookchem.com [lookchem.com]
- 2. 51939-71-0 CAS MSDS (CHROMANE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CHROMANE-2-CARBOXYLIC ACID manufacturers and suppliers in india [chemicalbook.com]
- 4. CHROMANE-2-CARBOXYLIC ACID CAS#: 51939-71-0 [m.chemicalbook.com]
- 5. CHROMANE-2-CARBOXYLIC ACID | 51939-71-0 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemdata.nist.gov [chemdata.nist.gov]
- 8. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
